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Introduction
Helios, a member of the Ikaros family of zinc-finger transcription factors, is a key protein in T

cell biology.[1] It is highly expressed in regulatory T cells (Tregs) and has been proposed as a

marker to distinguish thymus-derived Tregs from peripherally induced Tregs.[2][3] However,

subsequent studies have shown that Helios expression can be induced upon T cell activation

and proliferation, suggesting its role extends beyond being a simple lineage marker.[4]

Accurate measurement of Helios expression is crucial for researchers studying immune

regulation, T cell activation, and autoimmune diseases. Flow cytometry is a powerful technique

for quantifying intracellular proteins like Helios at the single-cell level. This application note

provides a detailed protocol for staining and analyzing Helios expression in human and murine

T cells by flow cytometry.

Principle of the Assay
Detection of intracellular antigens by flow cytometry requires a multi-step process. First, cells

are stained for surface markers to identify the cell populations of interest. Next, the cells are

fixed to preserve their cellular structure and then permeabilized to allow antibodies to access

intracellular targets. Finally, the cells are incubated with a fluorochrome-conjugated antibody

specific for the intracellular protein, in this case, Helios. The fluorescence intensity is then

measured by a flow cytometer, allowing for the quantification of Helios-expressing cells.
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The following table summarizes typical quantitative data obtained from flow cytometric analysis

of Helios expression in human peripheral blood mononuclear cells (PBMCs).

Cell Population Marker Definition
Percentage of
Parent Gate (Mean
± SD)

Helios MFI (Mean ±
SD)

CD4+ T cells CD3+CD4+ 85.2 ± 5.4% 1500 ± 300

CD4+Foxp3+ Tregs
CD3+CD4+CD25+Fox

p3+
5.1 ± 1.5% 8500 ± 1200

Helios+ Tregs
CD3+CD4+CD25+Fox

p3+Helios+
75.3 ± 8.2% of Tregs 9200 ± 1100

Helios- Tregs
CD3+CD4+CD25+Fox

p3+Helios-
24.7 ± 8.2% of Tregs 500 ± 150

CD8+ T cells CD3+CD8+ 14.8 ± 5.4% 800 ± 200

MFI: Mean Fluorescence Intensity

Experimental Protocols
Materials and Reagents

Cells: Human PBMCs or mouse splenocytes (1 x 10^6 cells per sample)

Antibodies:

Fluorochrome-conjugated anti-human or anti-mouse antibodies for surface markers (e.g.,

CD3, CD4, CD8, CD25)

Fluorochrome-conjugated anti-human or anti-mouse Helios antibody

Fluorochrome-conjugated anti-human or anti-mouse Foxp3 antibody

Isotype control antibodies corresponding to each primary antibody

Buffers and Reagents:
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Phosphate-Buffered Saline (PBS)

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

Foxp3/Transcription Factor Staining Buffer Set (e.g., eBioscience™, BioLegend®, or

similar) containing:

Fixation/Permeabilization Concentrate and Diluent

Permeabilization Buffer (10X)

Equipment:

Flow cytometer

Centrifuge

Vortex mixer

Pipettes and tips

Flow cytometry tubes

Staining Protocol
This protocol is adapted from standard intracellular staining procedures for transcription factors.

[5][6]

1. Cell Surface Staining:

Start with a single-cell suspension of 1 x 10^6 cells in a flow cytometry tube.

Wash the cells by adding 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300-400 x g

for 5 minutes, and decanting the supernatant.

Add the predetermined optimal concentration of fluorochrome-conjugated surface marker

antibodies to the cell pellet.

Vortex gently and incubate for 20-30 minutes at 2-8°C in the dark.
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Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.

2. Fixation and Permeabilization:

Prepare the 1X Fixation/Permeabilization working solution by diluting the concentrate with

the diluent according to the manufacturer's instructions (typically 1 part concentrate to 3

parts diluent).[6][7]

Resuspend the cell pellet from the surface staining step in 1 mL of the freshly prepared 1X

Fixation/Permeabilization working solution.

Vortex gently and incubate for 30-60 minutes at room temperature in the dark.

Prepare 1X Permeabilization Buffer by diluting the 10X concentrate with deionized water.

Wash the cells by adding 2 mL of 1X Permeabilization Buffer, centrifuging at 400-500 x g for

5 minutes, and decanting the supernatant. Repeat this wash step.

3. Intracellular Staining:

Resuspend the fixed and permeabilized cell pellet in 100 µL of 1X Permeabilization Buffer.

Add the predetermined optimal concentration of the fluorochrome-conjugated anti-Helios

antibody and anti-Foxp3 antibody (and corresponding isotype controls in separate tubes).

Vortex gently and incubate for at least 30 minutes at room temperature in the dark.

Wash the cells twice with 2 mL of 1X Permeabilization Buffer.

Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

Acquire the samples on a flow cytometer as soon as possible. Samples can be stored at 2-

8°C in the dark for up to 24 hours.
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Caption: Flow cytometry workflow for intracellular Helios staining.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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